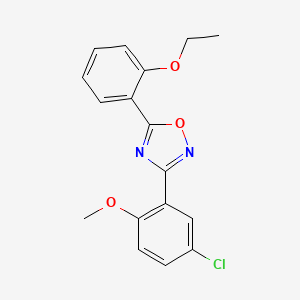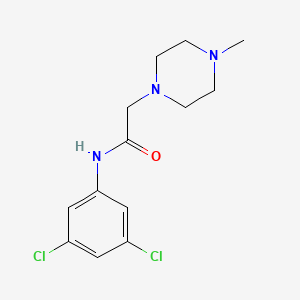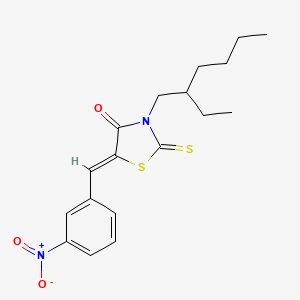![molecular formula C20H29F3N6O B5302115 4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-METHYL-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE](/img/structure/B5302115.png)
4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-METHYL-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-METHYL-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a unique combination of adamantane, piperazine, and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-METHYL-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE typically involves a multi-step process. The key steps include:
Formation of the Adamantane-Piperazine Intermediate: This involves the reaction of adamantane with piperazine under specific conditions to form the adamantane-piperazine intermediate.
Introduction of the Triazine Moiety: The intermediate is then reacted with a triazine derivative, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine, under controlled conditions to introduce the triazine moiety.
Substitution with Trifluoroethoxy Group: The final step involves the substitution of a trifluoroethoxy group onto the triazine ring, typically using a reagent like 2,2,2-trifluoroethanol in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-METHYL-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated adamantane derivatives, dihydro triazine derivatives, and various substituted triazine compounds.
Scientific Research Applications
4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-METHYL-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Industrial Applications: It may be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of 4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-METHYL-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets, such as receptors or enzymes. The adamantane moiety is known for its ability to interact with hydrophobic pockets in proteins, while the piperazine and triazine moieties can form hydrogen bonds and other interactions with active sites. This combination of interactions can modulate the activity of the target, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(ADAMANTAN-1-YL)PIPERAZINE: Lacks the triazine and trifluoroethoxy groups, making it less versatile in terms of reactivity and applications.
N-METHYL-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE: Lacks the adamantane and piperazine moieties, which reduces its potential for interaction with biological targets.
Uniqueness
4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-METHYL-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE is unique due to its combination of adamantane, piperazine, and triazine moieties, which provide a diverse range of interactions with biological targets. This makes it a promising candidate for the development of novel therapeutic agents with specific and potent effects.
Properties
IUPAC Name |
4-[4-(1-adamantyl)piperazin-1-yl]-N-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29F3N6O/c1-24-16-25-17(27-18(26-16)30-12-20(21,22)23)28-2-4-29(5-3-28)19-9-13-6-14(10-19)8-15(7-13)11-19/h13-15H,2-12H2,1H3,(H,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPFBHWNKHUCPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=N1)OCC(F)(F)F)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
METHANONE](/img/structure/B5302032.png)
![ethyl 4-{4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-3,5-dioxo-1-pyrazolidinyl}benzoate](/img/structure/B5302033.png)
![3-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-5-[(2,6-difluorophenoxy)methyl]isoxazole](/img/structure/B5302042.png)
![METHYL 3-{[(4-FLUOROANILINO)CARBONYL]AMINO}BENZOATE](/img/structure/B5302043.png)
![2-(4-chloro-2-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5302056.png)
![N,N'-dimethyl-N-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-1,2-ethanediamine dihydrochloride](/img/structure/B5302059.png)

![4-{[4-(4-METHOXYPHENYL)PIPERAZINO]METHYL}-2-(4-METHYLPHENYL)-1,3-THIAZOLE](/img/structure/B5302073.png)

![1'-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5302084.png)


![(1R*,2R*,6S*,7S*)-4-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5302108.png)
![2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5302119.png)
